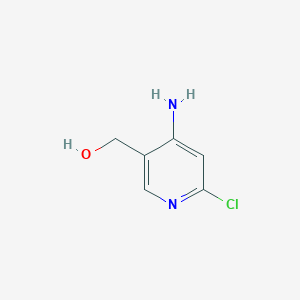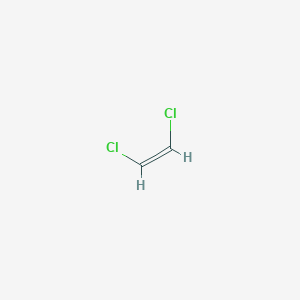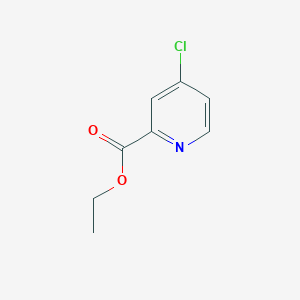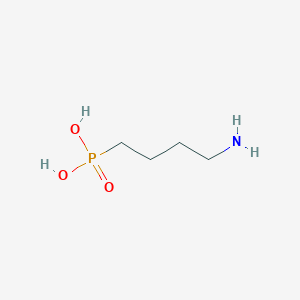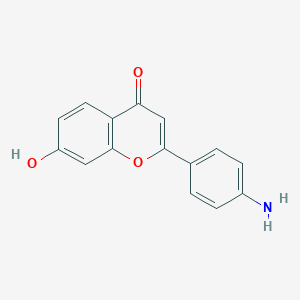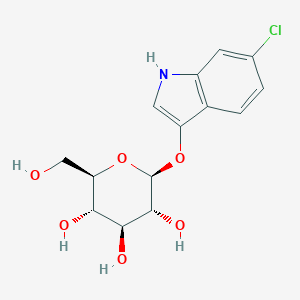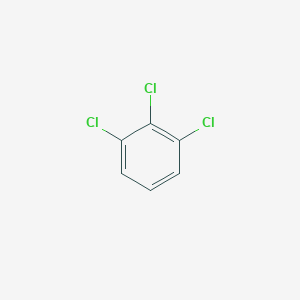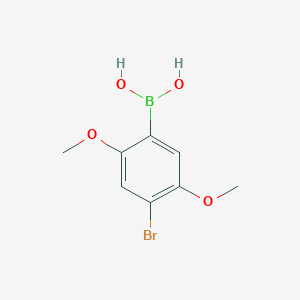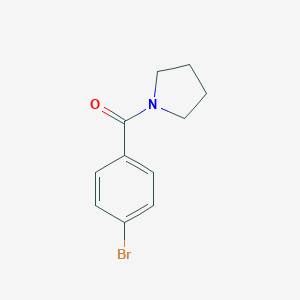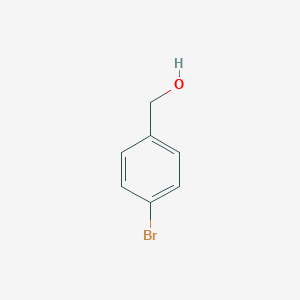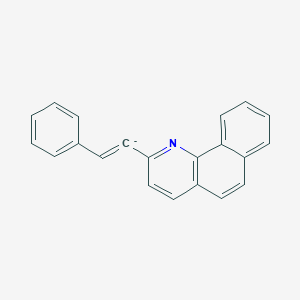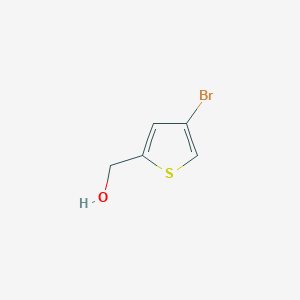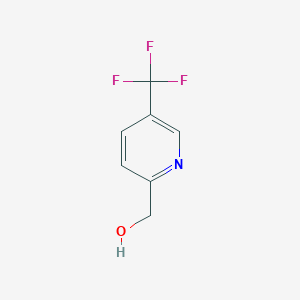
(5-(Trifluoromethyl)pyridin-2-yl)methanol
概要
説明
Crystal Structure Analysis
The crystal structure of compounds related to (5-(Trifluoromethyl)pyridin-2-yl)methanol has been studied, revealing that the imidazo[1,2-a]pyridine moiety tends to be approximately planar. In one such compound, the methanol group is nearly perpendicular to the plane of the imidazo[1,2-a]pyridine, as indicated by the torsion angles measured. This arrangement facilitates the formation of hydrogen bonds in the crystal, leading to the formation of dimers and ribbons that contribute to a three-dimensional structure through π–π interactions .
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanol, they do provide insights into the coordination chemistry of related molecules. For instance, a nickel(II) complex has been synthesized where pyridin-2-ylmethanol ligands coordinate to the metal center via both the pyridyl nitrogen and methanol oxygen atoms. This coordination results in a five-membered chelate ring with a puckered envelope conformation . Such studies can inform the synthesis of related compounds by demonstrating how the functional groups in these molecules interact with metal ions.
Chemical Reactions Analysis
The reactivity of methanol groups in similar molecular frameworks has been explored through photoinduced reactions. For example, the addition of methanol to a dihydropyrrole derivative under photoinduction has been described, leading to the formation of substituted pyrrolidin-2-ones. This demonstrates the potential for methanol groups in these compounds to participate in chemical transformations that can yield a variety of products, depending on the reaction conditions and the structure of the starting material .
Physical and Chemical Properties Analysis
The physical and chemical properties of (5-(Trifluoromethyl)pyridin-2-yl)methanol can be inferred from related compounds. The presence of a trifluoromethyl group is likely to influence the electron density and chemical reactivity of the pyridine ring, while the methanol group can engage in hydrogen bonding, affecting solubility and boiling point. The planarity of the pyridine ring and the perpendicular orientation of the methanol group can also impact the compound's crystalline properties and its interactions with other molecules .
科学的研究の応用
-
Organic Synthesis
-
Pharmaceuticals
-
Agrochemicals
-
Dyestuffs
-
Material Science
-
Biochemical Research
-
Enzyme Inhibition
-
Material Development
Safety And Hazards
The compound (5-(Trifluoromethyl)pyridin-2-yl)methanol is associated with several hazard statements: H302, H315, H319, H3352. These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation2. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment5.
将来の方向性
The future directions for (5-(Trifluoromethyl)pyridin-2-yl)methanol are not explicitly mentioned in the search results. However, given its potential antimicrobial activity4, there may be interest in further exploring its biological activities and potential applications in medicinal chemistry.
特性
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-1-2-6(4-12)11-3-5/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAFEGOUIQFLQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396871 | |
| Record name | [5-(Trifluoromethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)pyridin-2-yl)methanol | |
CAS RN |
31181-84-7 | |
| Record name | [5-(Trifluoromethyl)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(Trifluoromethyl)-2-pyridinyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

